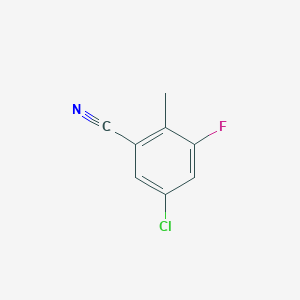

5-Chloro-3-fluoro-2-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-fluoro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWOEHXVCCYJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Routes for 5 Chloro 3 Fluoro 2 Methylbenzonitrile

Established Strategies for Halogenated Benzonitrile (B105546) Core Synthesis

The construction of the 5-chloro-3-fluoro-2-methylbenzonitrile molecule relies on a toolbox of reactions well-established in organic chemistry for modifying aromatic rings. The key is to apply these reactions in an order that leverages the directing effects of the existing substituents to guide the subsequent additions to the correct positions.

Incorporating fluorine into an aromatic ring is a significant challenge due to the high reactivity of elemental fluorine and the strength of the resulting carbon-fluorine bond. dovepress.com Several methods have been developed to achieve this transformation, ranging from classical reactions to modern catalytic systems.

One of the most traditional and widely used methods is the Balz-Schiemann reaction . This process involves the conversion of an aromatic amine (aniline) to a diazonium salt, followed by thermal decomposition of the resulting diazonium tetrafluoroborate to yield the aryl fluoride (B91410). dovepress.comgoogle.com While effective for introducing a single fluorine atom, this method can be limited by the potentially explosive nature of diazonium salts and the high temperatures required. dovepress.com

The halogen exchange (Halex) reaction is another important route, particularly in industrial settings. This method involves the nucleophilic substitution of a chlorine or nitro group on an electron-deficient aromatic ring with a fluoride ion, typically from sources like potassium fluoride or cesium fluoride. The reaction's success is generally limited to substrates activated by electron-withdrawing groups. dovepress.com

Modern approaches often utilize transition-metal catalysis. For instance, copper- and palladium-catalyzed reactions have been developed for the fluorination of aryl halides (iodides, bromides) using various fluoride sources. dovepress.com Additionally, electrophilic fluorination reagents, such as Selectfluor, can directly introduce fluorine onto an electron-rich aromatic ring. nih.gov

| Method | Description | Common Reagents | Key Considerations |

| Balz-Schiemann Reaction | Diazotization of an arylamine followed by thermal decomposition of the diazonium tetrafluoroborate. | NaNO₂, HBF₄ | Useful for single fluorine substitution; can require high temperatures. dovepress.comgoogle.com |

| Halogen Exchange (Halex) | Nucleophilic displacement of a halogen (usually Cl) or nitro group by a fluoride ion. | KF, CsF | Requires an electron-deficient aromatic ring for activation. dovepress.com |

| Transition-Metal Catalysis | Catalytic fluorination of aryl halides or pseudohalides. | Pd or Cu catalysts, AgF, TBAF | Milder conditions possible; substrate scope is expanding. dovepress.combeilstein-journals.org |

| Electrophilic Fluorination | Direct fluorination of arenes using an electrophilic "F+" source. | N-Fluorosulfonimides (NFSI), Selectfluor | Effective for electron-rich aromatics. nih.govbeilstein-journals.org |

The introduction of chlorine onto an aromatic ring is most commonly achieved through electrophilic aromatic substitution . This reaction typically involves treating the aromatic compound with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst. masterorganicchemistry.com

The catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), polarizes the Cl-Cl bond, creating a potent electrophile that is attacked by the electron-rich benzene (B151609) ring. masterorganicchemistry.comyoutube.com The reaction proceeds through a carbocation intermediate, which then loses a proton to restore aromaticity and yield the chlorinated product. docbrown.info The choice of catalyst and reaction conditions can be adjusted to control the extent of chlorination. google.com For industrial-scale production, high-temperature, vapor-phase chlorination can also be employed, which may not require a catalyst. google.com

| Method | Description | Common Reagents | Catalyst |

| Electrophilic Halogenation | Substitution of a hydrogen atom on the aromatic ring with a chlorine atom. | Chlorine (Cl₂) | Iron(III) chloride (FeCl₃), Aluminum chloride (AlCl₃) masterorganicchemistry.comyoutube.com |

| Vapor-Phase Halogenation | High-temperature gas-phase reaction between the aromatic and chlorine. | Chlorine (Cl₂) | Typically non-catalytic google.comgoogle.com |

The placement of nitrile (–CN) and methyl (–CH₃) groups is critical for the final structure. The methyl group is often part of the starting material, such as toluene or its derivatives, as direct methylation via Friedel-Crafts alkylation can be prone to side reactions and over-alkylation.

The nitrile group can be introduced through several reliable methods. The Sandmeyer reaction is a classic and versatile method that, like the Balz-Schiemann reaction, begins with the diazotization of an aromatic amine. The resulting diazonium salt is then treated with a copper(I) cyanide salt to install the nitrile group.

Another common laboratory and industrial method is the ammoxidation of methylbenzenes . This process involves the reaction of a methyl-substituted arene (like toluene) with ammonia (B1221849) and oxygen at high temperatures over a metal oxide catalyst to directly convert the methyl group into a nitrile. medcraveonline.com For laboratory synthesis, nitriles can also be formed by the dehydration of primary amides using reagents like phosphorus(V) oxide (P₄O₁₀) or by the reaction of an aryl halide with a cyanide salt, often catalyzed by a transition metal (Rosenmund-von Braun reaction). libretexts.org

| Functional Group | Method | Description | Common Reagents |

| Nitrile (–CN) | Sandmeyer Reaction | Conversion of an arylamine to a diazonium salt, followed by reaction with copper(I) cyanide. | NaNO₂, HCl, CuCN |

| Nitrile (–CN) | Ammoxidation | Catalytic oxidation of a methyl group in the presence of ammonia. | NH₃, O₂, Metal oxide catalyst medcraveonline.com |

| Nitrile (–CN) | Dehydration of Amides | Removal of water from a primary amide to form a nitrile. | P₄O₁₀, SOCl₂ libretexts.org |

| Methyl (–CH₃) | Starting Material | Utilizing a pre-methylated aromatic compound (e.g., toluidine, cresol) as the synthetic precursor. | - |

Specific Reaction Pathways for this compound

A specific, documented synthetic pathway for this compound is not prominently available in peer-reviewed literature, suggesting it is likely synthesized on demand as an intermediate. However, a logical pathway can be constructed based on the principles of regioselectivity and the established reactions described above. A plausible route would start from a commercially available, substituted aniline or toluene derivative to control the substitution pattern.

One potential synthetic route could begin with 2-methyl-3-fluoroaniline .

Chlorination: The first step would be the regioselective chlorination of 2-methyl-3-fluoroaniline. The amino group is a strong ortho-, para-director, and the fluorine is an ortho-, para-director. The methyl group is also an ortho-, para-director. The positions ortho and para to the powerful amino group are positions 4 and 6. The position para to the fluorine is position 6. The position ortho to the methyl group is position 6. Therefore, the most activated position for electrophilic substitution is position 6, followed by position 4. However, steric hindrance from the adjacent methyl and amino groups might favor substitution at the less hindered position 4 or 6. To achieve the desired 5-chloro substitution, direct chlorination of 2-methyl-3-fluoroaniline is not ideal. A more controlled approach might be necessary, possibly involving a blocking group.

A more viable pathway would likely start from a different precursor, such as 4-chloro-2-nitrotoluene .

Fluorination: Introduction of the fluorine atom via nucleophilic aromatic substitution (Halex reaction). The nitro group at position 2 and the chloro group at position 4 activate the ring for nucleophilic attack. Reaction with a fluoride source like potassium fluoride could potentially displace the nitro group or the chlorine. Selective displacement of the nitro group at position 2 might be challenging.

Reduction: The nitro group is reduced to an amino group (–NH₂) using standard reducing agents like H₂ gas with a palladium catalyst or iron/tin in acidic conditions.

Sandmeyer Reaction: The resulting aniline derivative is then converted into the final benzonitrile. This involves diazotization of the amino group with nitrous acid (generated from NaNO₂ and a strong acid) followed by treatment with copper(I) cyanide to install the nitrile group.

This multi-step process allows for precise control over the placement of each substituent, leveraging the directing effects and reactivity of the intermediates at each stage.

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of halogenated benzonitriles, careful optimization of reaction parameters is essential.

Temperature Control: Many of the reactions involved are highly sensitive to temperature. For instance, in electrophilic chlorination, higher temperatures can lead to multiple chlorinations. google.com Diazotization reactions for the Sandmeyer and Balz-Schiemann processes must typically be carried out at low temperatures (0–5 °C) to prevent the premature decomposition of the diazonium salt.

Catalyst Selection and Loading: In catalyzed reactions, the choice and amount of catalyst are critical. For electrophilic chlorination, the activity of the Lewis acid can influence the reaction rate and selectivity. google.com In transition metal-catalyzed cyanations, the ligand and metal source can dramatically affect the reaction's efficiency.

Solvent Effects: The solvent can influence the solubility of reagents and the stability of intermediates. In nucleophilic aromatic substitution reactions like the Halex process, polar aprotic solvents (e.g., DMF, DMSO) are often used to enhance the nucleophilicity of the fluoride ion.

Molar Ratios: Adjusting the stoichiometry of the reactants is a straightforward way to improve yield. For example, in the chlorination of benzonitrile, increasing the molar ratio of chlorine to benzonitrile can increase the degree of halogenation and drive the reaction to completion. google.com Similarly, in nitrile synthesis from benzaldehyde (B42025), optimizing the molar ratio of reactants can lead to near-quantitative yields. rsc.org

A study on the direct synthesis of benzonitrile showed that by optimizing temperature, time, and reactant ratios, the conversion and yield could both reach 100%. researchgate.net Such principles are directly applicable to the synthesis of more complex derivatives.

Advanced Purification and Isolation Techniques for Halogenated Benzonitriles

After synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and catalysts. For halogenated benzonitriles, which are often high-boiling liquids or solids, a combination of techniques is typically employed.

Extraction and Washing: The reaction mixture is often first worked up by extraction with an organic solvent. The organic layer is then washed with water, dilute acid, or base to remove inorganic salts and acidic or basic impurities. For example, treatment with dilute acid can remove any remaining amine precursors, while a wash with sodium bicarbonate can neutralize acidic by-products. researchgate.netlookchem.com

Distillation: For liquid products, vacuum distillation is the preferred method. Lowering the pressure reduces the boiling point, allowing the compound to be distilled without thermal decomposition, which can be a risk at high temperatures. researchgate.netalfa-chemistry.com

Recrystallization: If the halogenated benzonitrile is a solid at room temperature, recrystallization is a powerful purification technique. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.

Chromatography: For separating mixtures of closely related compounds or for achieving very high purity, column chromatography is used. The crude mixture is passed through a stationary phase (e.g., silica gel), and different components travel at different rates depending on their polarity, allowing for their separation. alfa-chemistry.com

Drying: Before final storage, it is crucial to remove residual water. This is typically done by treating the organic solution with a drying agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or calcium chloride (CaCl₂). lookchem.comalfa-chemistry.com

| Technique | Purpose | Typical Application |

| Liquid-Liquid Extraction | Initial separation of the product from the aqueous reaction mixture. | Post-reaction work-up. |

| Aqueous Washing | Removal of inorganic salts, acids, or bases. | Washing the organic extract. researchgate.net |

| Vacuum Distillation | Purification of high-boiling point liquid products. | Final purification step for liquids. alfa-chemistry.com |

| Recrystallization | Purification of solid products based on solubility differences. | Final purification step for solids. |

| Column Chromatography | Separation of components with different polarities. | High-purity applications or separation of isomers. |

| Drying | Removal of residual water from the purified product. | Final step before solvent removal and storage. lookchem.com |

Considerations for Industrial Scale Synthesis and Process Chemistry

The transition from a laboratory-scale synthetic route to a robust industrial process for the production of this compound requires careful consideration of several critical factors. These include the selection of an economically viable and scalable synthetic method, optimization of reaction conditions, management of raw material costs, and implementation of effective purification and safety protocols.

A prominent and well-documented method for the large-scale synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. This approach is favored in the pharmaceutical and fine chemical industries for its high yields and tolerance of a wide range of functional groups.

A specific example of an industrial-scale synthesis of this compound utilizes 2-bromo-5-chloro-3-fluorobenzonitrile and methylboronic acid as the key starting materials. The reaction is catalyzed by a palladium complex, specifically PdCl2(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent system of 1,4-dioxane and water.

Table 1: Key Parameters for the Industrial Scale Suzuki-Miyaura Coupling Synthesis of this compound

| Parameter | Details |

| Starting Material 1 | 2-bromo-5-chloro-3-fluorobenzonitrile |

| Starting Material 2 | Methylboronic acid |

| Catalyst | PdCl2(dppf) |

| Base | Potassium carbonate |

| Solvent System | 1,4-dioxane and water |

| Reaction Temperature | Approximately 100°C |

| Reaction Time | Approximately 60 minutes |

This synthetic route has been demonstrated on a multi-kilogram scale, underscoring its suitability for industrial production. However, several process chemistry considerations must be addressed to ensure efficiency, safety, and cost-effectiveness.

Raw Material Sourcing and Purity: The availability and cost of the starting materials, 2-bromo-5-chloro-3-fluorobenzonitrile and methylboronic acid, are crucial for the economic viability of the synthesis. Sourcing these materials from reliable suppliers with consistent quality is essential to ensure reproducible reaction outcomes. The purity of the starting materials can also affect the reaction efficiency and the impurity profile of the final product.

Solvent Selection and Recovery: The use of 1,4-dioxane as a solvent presents both advantages and challenges. It is an effective solvent for this type of coupling reaction; however, it is also a regulated substance with environmental and health concerns. Industrial processes using 1,4-dioxane must incorporate robust solvent recovery and recycling systems to minimize emissions and waste. The use of water as a co-solvent is beneficial from an environmental and cost perspective.

Purification and Impurity Profile: The purification of the final product, this compound, is a critical step in ensuring it meets the required quality specifications. Common industrial purification techniques for crystalline organic compounds include recrystallization and slurry washing. A thorough understanding of the impurity profile of the crude product is necessary to develop an effective purification strategy. Potential impurities could include unreacted starting materials, byproducts from side reactions, and residual palladium catalyst. Regulatory guidelines often set strict limits for residual metals in chemical intermediates, particularly those intended for pharmaceutical use.

Process Safety: A comprehensive safety assessment is mandatory for any industrial-scale chemical process. For the Suzuki-Miyaura coupling reaction described, potential hazards include the flammability of 1,4-dioxane and the handling of powdered reagents, which can pose inhalation risks. Appropriate engineering controls, personal protective equipment (PPE), and standard operating procedures (SOPs) must be in place to ensure safe operation.

Alternative Synthetic Routes: While the Suzuki-Miyaura coupling is a well-established method, other synthetic strategies could potentially be employed for the synthesis of this compound. These might include:

Sandmeyer Reaction: This classic transformation allows for the conversion of an aryl amine to an aryl nitrile. A hypothetical route could involve the diazotization of a suitably substituted aniline, followed by reaction with a cyanide salt in the presence of a copper catalyst.

Nucleophilic Aromatic Substitution (SNAr): In some cases, a fluorine atom on an electron-deficient aromatic ring can be displaced by a cyanide nucleophile. The feasibility of this approach would depend on the specific electronic properties of the precursor molecule.

The choice of the optimal synthetic route for industrial production will ultimately depend on a detailed techno-economic analysis, considering factors such as raw material costs, process complexity, yield, purity, and environmental impact.

Chemical Reactivity and Mechanistic Pathways of 5 Chloro 3 Fluoro 2 Methylbenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Benzonitrile (B105546) Core

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with potent electron-withdrawing groups. wikipedia.org The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.org For this reaction to occur, the ring must be activated by electron-withdrawing substituents that can stabilize the negative charge of the intermediate, particularly when positioned ortho or para to the leaving group. libretexts.org

In 5-Chloro-3-fluoro-2-methylbenzonitrile, the nitrile (-CN) group is a strong electron-withdrawing group, activating the ring for nucleophilic attack.

In nucleophilic aromatic substitution reactions, the typical trend for halogen leaving group ability is the reverse of that seen in aliphatic SN2 reactions. wikipedia.org The rate-determining step is the initial attack of the nucleophile, which breaks the ring's aromaticity. wikipedia.org The relative ability of halogens to act as leaving groups in SNAr reactions follows the order: F > Cl ≈ Br > I. wikipedia.orgnih.gov This order is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. wikipedia.org

For this compound, the fluorine atom at the C3 position is a better leaving group than the chlorine atom at the C5 position. Studies on meta-halo-benzonitrile derivatives have shown that fluorine is a significantly more effective leaving group compared to chlorine or bromine. nih.gov In one study, the labeling yield for a fluoro-precursor was 64%, while it was only 9% for the corresponding chloro-precursor under the same conditions. nih.gov

Table 1: Halogen Leaving Group Reactivity in SNAr

| Halogen | Relative Reactivity |

|---|---|

| F | Highest |

| Cl | Moderate |

| Br | Moderate |

| I | Lowest |

This table illustrates the general order of leaving group ability for halogens in SNAr reactions.

The regioselectivity of nucleophilic attack is determined by the positions of the activating and deactivating groups on the benzonitrile core. The strongly electron-withdrawing nitrile group at C1 activates the ortho (C2, C6) and para (C4) positions for nucleophilic attack by stabilizing the intermediate Meisenheimer complex. libretexts.org

In this compound:

The fluoro group is at the C3 position (meta to the nitrile).

The chloro group is at the C5 position (meta to the nitrile).

While the nitrile group activates the ring, neither halogen is in a prime ortho or para position relative to it. However, the halogens themselves are electron-withdrawing via the inductive effect, further increasing the electrophilicity of the ring carbons to which they are attached. Given that fluorine is the superior leaving group, nucleophilic attack would preferentially occur at the C3 position, leading to the displacement of the fluoride (B91410) ion. The presence of the methyl group at C2 may provide some steric hindrance to attack at the adjacent C3 position.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves an electrophile replacing a hydrogen atom on the aromatic ring. fiveable.me The regioselectivity of this reaction is dictated by the electronic properties of the substituents already present. libretexts.org Activating groups donate electron density, making the ring more nucleophilic and directing incoming electrophiles to the ortho and para positions. chemistrysteps.com Deactivating groups withdraw electron density, slowing the reaction and directing electrophiles to the meta position (with the exception of halogens, which are deactivating but ortho, para-directing). libretexts.org

The substituents on this compound have competing effects:

-CH₃ (at C2): An activating group that directs ortho and para. The positions ortho to it are C1 and C3 (both occupied), and the position para is C5 (occupied).

-F (at C3): A deactivating group that directs ortho and para. The positions ortho are C2 and C4, and the position para is C6.

-Cl (at C5): A deactivating group that directs ortho and para. The positions ortho are C4 and C6, and the position para is C2 (occupied).

-CN (at C1): A strong deactivating group that directs meta. The positions meta to it are C3 and C5 (both occupied).

The available positions for substitution are C4 and C6. The directing influence of the substituents is summarized below.

Table 2: Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Preference | Favored Position(s) |

|---|---|---|---|---|

| -CN | C1 | Deactivating | Meta | C3, C5 (Occupied) |

| -CH₃ | C2 | Activating | Ortho, Para | C1, C3, C5 (Occupied) |

| -F | C3 | Deactivating | Ortho, Para | C2 (Occupied), C4 , C6 |

Transformations Involving the Nitrile Functional Group

The nitrile group itself is a versatile functional group that can undergo various transformations, most notably reduction to amines and hydrolysis to carboxylic acids. chemistrysteps.com

Aryl nitriles can be reduced to form primary benzylic amines. nih.gov This transformation is commonly achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. wikipedia.orgresearchgate.net The reduction of benzonitriles that contain electron-withdrawing groups on the aromatic ring often proceeds more rapidly and in higher yields. nih.gov

Applying this to this compound, the nitrile group can be reduced to an aminomethyl group (-CH₂NH₂), yielding (5-Chloro-3-fluoro-2-methylphenyl)methanamine.

Reaction Scheme: Nitrile Reduction

This compound + Reducing Agent (e.g., LiAlH₄) → (5-Chloro-3-fluoro-2-methylphenyl)methanamine

The hydrolysis of nitriles provides a direct route to carboxylic acids. This reaction can be carried out under either acidic or basic conditions, typically requiring heat. commonorganicchemistry.comlibretexts.org The mechanism proceeds in two main stages: the initial conversion of the nitrile to a carboxamide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.comchemguide.co.uk

Acid-catalyzed hydrolysis: The nitrile is heated with a strong acid like HCl, which protonates the nitrogen, making the carbon more susceptible to nucleophilic attack by water. organicchemistrytutor.com This process yields the carboxylic acid directly. chemguide.co.uk

Base-catalyzed hydrolysis: The nitrile is heated with a strong base such as NaOH. commonorganicchemistry.com This initially forms a carboxylate salt, which must then be treated with a strong acid in a separate workup step to produce the neutral carboxylic acid. libretexts.orgorganicchemistrytutor.com

Therefore, the hydrolysis of this compound would result in the formation of 5-Chloro-3-fluoro-2-methylbenzoic acid.

Reaction Scheme: Nitrile Hydrolysis

This compound + H₂O (acid or base catalyst, heat) → 5-Chloro-3-fluoro-2-methylbenzoic acid

Reactivity of the Methyl Group (e.g., Benzylic Functionalization)

The methyl group of this compound, being in a benzylic position, is susceptible to functionalization through free-radical pathways. The stability of the resulting benzylic radical, due to resonance delocalization into the aromatic ring, facilitates reactions at this site.

Benzylic Bromination: A common method for the functionalization of the benzylic methyl group is free-radical bromination, typically employing N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, or under photochemical conditions. acs.orgrsc.orgchemistrysteps.com The reaction proceeds via a chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the corresponding benzyl (B1604629) bromide. For substituted toluenes, this method is highly selective for the benzylic position. acs.orgrsc.orgyoutube.com

The reaction conditions for benzylic bromination of substituted toluenes are generally mild, often carried out in a nonpolar solvent like carbon tetrachloride or acetonitrile (B52724) under reflux or light irradiation. acs.org

Oxidation to Aldehydes and Carboxylic Acids: The benzylic methyl group can also be oxidized to form a benzaldehyde (B42025) or a benzoic acid derivative. The oxidation of a benzylic bromide, formed as described above, can lead to the corresponding aldehyde. Reagents such as pyridine (B92270) N-oxide in the presence of silver oxide provide a convenient method for this transformation under mild conditions. nih.gov The Kornblum oxidation, using dimethyl sulfoxide (B87167) (DMSO), is another established method for converting benzylic halides to aldehydes. wikipedia.orgyoutube.com

Direct oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents, but this is a more vigorous process. The selective oxidation to the aldehyde is often a more desirable synthetic transformation.

Table 1: Representative Conditions for Benzylic Functionalization of Substituted Toluenes

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2,6-Dichlorotoluene | NBS (1.05 equiv), Acetonitrile, CFL irradiation, Flow reactor | 2,6-Dichlorobenzyl bromide | 95 |

| 2,4-Dichlorotoluene | in situ generated Br₂, H₂O₂, HBr, Flow reactor, 405 nm LEDs | 2,4-Dichlorobenzyl bromide | High conversion |

| General Benzylic Bromide | Pyridine N-oxide, Ag₂O, Acetonitrile, rt to 50 °C | Corresponding Benzaldehyde | Good |

Oxidative and Reductive Processes of the Aromatic System

The aromatic ring of this compound can undergo both reduction and, under specific conditions, oxidative processes, influenced by the electronic nature of its substituents.

Reductive Processes:

Catalytic Hydrogenation: The aromatic system of halogenated nitrobenzenes can be selectively hydrogenated under catalytic conditions. For instance, the hydrogenation of p-chloronitrobenzene to p-chloroaniline can be achieved with high selectivity using catalysts like palladium on carbon (Pd/C). researchgate.netpsu.edu Similarly, the aromatic nitrile group can be reduced, although this typically requires more forcing conditions. The chloro and fluoro substituents can also be susceptible to hydrogenolysis, depending on the catalyst and reaction conditions. The choice of catalyst and control of reaction parameters are crucial to achieve selective reduction of the nitrile or the aromatic ring without affecting the halogen substituents.

Birch Reduction: The Birch reduction is a powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com The regioselectivity of the Birch reduction is dictated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitrile group, direct the reduction to produce a product where the substituent is attached to one of the double bonds in the resulting cyclohexadiene. bioinfopublication.org For this compound, the nitrile group would be the primary directing group for this transformation.

Oxidative Processes:

Direct oxidation of the substituted benzene (B151609) ring is generally challenging due to its inherent stability. Oxidative degradation typically requires harsh conditions and often leads to a mixture of products. Specific oxidative processes that functionalize the aromatic ring without cleaving it are less common and usually involve specialized reagents or catalytic systems.

Table 2: Examples of Reductive Processes on Substituted Aromatic Rings

| Starting Material | Reagents and Conditions | Product | Key Observation |

| o-Nitrochlorobenzene | H₂, Pd/C, Base | 2,2'-Dichlorohydrazobenzene | Selective reduction of the nitro group. |

| Benzene | Na, NH₃ (l), EtOH | 1,4-Cyclohexadiene | Classic example of Birch reduction. |

| m-Nitrobenzoic Acid | Birch Reduction Conditions | 3-Aminocyclohexa-1,4-diene-1-carboxylic acid | Reduction of the aromatic ring directed by the carboxylate group. bioinfopublication.org |

Metal-Catalyzed Cross-Coupling Reactions and Derivative Formation (e.g., Suzuki-Miyaura Coupling)

The chloro- and fluoro-substituents on the aromatic ring of this compound provide handles for metal-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of derivatives. The reactivity of aryl chlorides in these reactions is typically lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. libretexts.orgfishersci.co.uk It is a versatile method for the formation of carbon-carbon bonds. For substrates like this compound, the Suzuki-Miyaura coupling would likely occur selectively at the C-Cl bond, as C-F bond activation is generally more difficult. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields, especially with less reactive aryl chlorides. researchgate.netnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com Similar to the Suzuki-Miyaura coupling, the reaction with this compound would be expected to proceed at the C-Cl bond.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgnih.gov This reaction would allow for the introduction of various amino groups at the position of the chlorine atom on the this compound ring. The chemoselectivity of this reaction on polyhalogenated substrates can often be controlled by the choice of catalyst and reaction conditions. For example, in 5-bromo-2-chloro-3-fluoropyridine, amination occurs selectively at the C-Br bond. researchgate.net

Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions on Halogenated Aromatics

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | 4,6-Dichloropyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Diarylpyrimidine |

| Suzuki-Miyaura | 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | Diaryl-1,2,4-thiadiazole |

| Buchwald-Hartwig | 2-Bromopyridines | Volatile amines | Pd catalyst, Base | 2-Aminopyridines |

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data for the compound This compound could not be located. As a result, the generation of a detailed article on its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be fulfilled at this time.

The creation of a scientifically accurate and informative article on the spectroscopic properties of a chemical compound is contingent upon the availability of published experimental data from techniques such as Fourier Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. These analyses provide the foundational data for understanding the molecular structure, dynamics, and fingerprint of a compound.

While general spectroscopic principles and data for related substituted benzonitriles are available, extrapolating this information to create a specific and detailed analysis for this compound would be speculative and would not meet the standards of scientific accuracy.

At present, the necessary FT-IR, Raman, ¹H NMR, ¹³C NMR, and ¹⁹F NMR data for this compound does not appear to be available in the public domain. Therefore, the detailed subsections requested under "Advanced Spectroscopic Characterization and Structural Elucidation" cannot be developed.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Detailed research findings and data tables for the mass spectrometric analysis of 5-Chloro-3-fluoro-2-methylbenzonitrile are not available in the surveyed scientific literature.

Following a comprehensive search for scientific literature, it has been determined that detailed computational and theoretical investigation data specifically for the chemical compound “this compound” is not available in the public domain.

Searches for quantum mechanical calculations, including Density Functional Theory (DFT) and ab initio studies, geometric optimization (bond lengths, angles), vibrational spectra simulations, spectroscopic parameters, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis for this specific molecule did not yield relevant results.

While extensive research exists for structurally similar compounds such as 5-fluoro-2-methylbenzonitrile, 2-fluoro-5-methylbenzonitrile, and 3-chloro-4-fluorobenzonitrile, the specific combination of chloro, fluoro, and methyl substituents at the 5, 3, and 2 positions of the benzonitrile (B105546) ring, respectively, does not appear to have been the subject of published computational studies.

Due to the strict requirement to focus solely on "this compound" and the absence of specific data, it is not possible to generate the requested scientific article without compromising factual accuracy. The use of data from analogous but distinct molecules would not be scientifically valid for this specific compound. Therefore, the content for the outlined sections cannot be provided at this time.

Computational and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and databases, detailed computational and theoretical investigation data specifically for the compound "this compound" is not publicly available. Therefore, the generation of an article with the requested specific data on its Molecular Electrostatic Potential (MEP) Mapping, Thermochemical and Thermodynamic Properties, Non-Linear Optical (NLO) Properties, and the validation of theoretical data with experimental observations is not possible at this time.

Scientific research, including computational studies, is highly specific to the molecule being investigated. While studies exist for structurally similar compounds, the unique arrangement of chloro, fluoro, and methyl groups on the benzonitrile ring in this compound necessitates a dedicated computational analysis to determine its specific electronic, thermodynamic, and optical properties. The findings from related but different molecules cannot be extrapolated to accurately describe this compound.

The requested sections and subsections require specific data points and analysis derived from quantum chemical calculations, such as those using Density Functional Theory (DFT). These calculations would provide insights into:

Computational and Theoretical Investigations of 5 Chloro 3 Fluoro 2 Methylbenzonitrile

Validation and Correlation of Theoretical Data with Experimental Observations:This crucial step would involve comparing the calculated data with experimental results (e.g., from spectroscopy) to validate the computational model's accuracy.

Without published research focusing specifically on 5-Chloro-3-fluoro-2-methylbenzonitrile, the data required to populate these sections and the corresponding data tables are unavailable.

Derivatization and Synthesis of Structural Analogues of 5 Chloro 3 Fluoro 2 Methylbenzonitrile

Design and Synthesis of Benzonitrile (B105546) Derivatives with Altered Halogenation Patterns

For instance, the synthesis of 5-chloro-2,3,4-trifluorobenzoic acid, a key intermediate for certain quinolone derivatives, has been achieved from 2,3,4,5-trifluorobenzoic acid through a sequence of nitration, selective reduction, diazotization, and chlorination. researchgate.net Similarly, 2,4-dichloro-3,5-difluorobenzoic acid was synthesized from 4-chloro-3,5-difluorobenzonitrile (B168964) via a similar reaction pathway. researchgate.net These examples highlight the methodologies used to create benzonitrile derivatives with varied halogen substitutions.

The incorporation of halogen atoms is a widely used strategy in medicinal chemistry to enhance the properties of bioactive compounds. nih.gov Halogenation can improve permeability across biological membranes and influence binding interactions with target molecules. nih.gov The synthesis of halogenated analogues often involves late-stage functionalization of a core scaffold. nih.gov For example, N-bromosuccinimide and N-iodosuccinimide can be used to introduce bromine and iodine, respectively. nih.gov

Table 1: Examples of Benzonitrile Derivatives with Altered Halogenation

| Compound Name | Starting Material | Key Reactions |

| 5-Chloro-2,3,4-trifluorobenzoic acid | 2,3,4,5-Trifluorobenzoic acid | Nitration, Reduction, Diazotization, Chlorination researchgate.net |

| 2,4-Dichloro-3,5-difluorobenzoic acid | 4-Chloro-3,5-difluorobenzonitrile | Nitration, Reduction, Diazotization, Chlorination researchgate.net |

| Halogenated Thiaplakortone A Analogues | Boc-protected thiaplakortone A | Late-stage functionalization with N-bromosuccinimide or N-iodosuccinimide nih.gov |

Exploration of Benzonitrile Analogues with Modified Alkyl and Nitrile Substituents

Modifications to the alkyl (methyl) and nitrile groups of 5-chloro-3-fluoro-2-methylbenzonitrile open avenues to a wide array of structural analogues with potentially different properties.

The alkyl group can also be modified. For instance, α-alkylation of aryl methyl nitriles can be achieved using alcohols as alkylating agents in the presence of a ruthenium catalyst. researchgate.net This allows for the introduction of longer or more complex alkyl chains.

Table 2: Reactions for Modifying Alkyl and Nitrile Substituents

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Nitrile | Hydrolysis | Acid or Base | Amide, Carboxylic Acid researchgate.netjeeadv.ac.in |

| Nitrile | Reduction | Lithium aluminum hydride (LAH) | Primary Amine researchgate.net |

| Methyl | α-Alkylation | Alcohols, Ru-catalyst | Modified Alkyl Chain researchgate.net |

Synthesis of Heterocyclic Analogues (e.g., Pyridine-Based Nitriles)

Replacing the benzene (B151609) ring of this compound with a heterocyclic ring system, such as pyridine (B92270), leads to the formation of heterocyclic analogues. These analogues can exhibit significantly different electronic and steric properties, which can in turn influence their chemical reactivity and biological activity.

The synthesis of such analogues can be approached through various methods. For example, the Biginelli cyclocondensation reaction can be used to synthesize dihydropyrimidine (B8664642) derivatives, which can incorporate a pyridine ring. amazonaws.com Another approach involves the Kolbe nitrile synthesis, where an alkyl halide reacts with a metal cyanide to form an alkyl nitrile. wikipedia.org This method can be adapted for the synthesis of pyridine-based nitriles by using a suitable pyridine-containing alkyl halide.

The introduction of a heterocyclic ring can lead to compounds with interesting pharmacological properties. For instance, many azole-containing compounds are known to possess antibacterial and antifungal activities. nih.gov

Methodologies for the Introduction of Diverse Functional Groups

A variety of methodologies can be employed to introduce diverse functional groups onto the benzonitrile scaffold, further expanding the library of structural analogues. These methods often leverage the existing functional groups or the aromatic nature of the ring.

The nitrile group itself can be a precursor for other functionalities. As mentioned earlier, it can be converted to amides, carboxylic acids, or amines. researchgate.netjeeadv.ac.in The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation, allowing for the introduction of nitro, halogen, and sulfonic acid groups, respectively. jeeadv.ac.in

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents. For example, the cyanation of aryl halides using potassium ferrocyanide (K4[Fe(CN)6]) and a palladium catalyst can be used to synthesize benzonitriles. researchgate.net This methodology can be extended to introduce other functional groups by using different coupling partners.

Structure-Activity and Structure-Reactivity Relationship Studies

Structure-activity relationship (SAR) and structure-reactivity relationship (SRR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity and chemical reactivity, respectively. By systematically modifying the structure of this compound and evaluating the properties of the resulting analogues, researchers can identify key structural features that are important for a desired outcome.

For example, a quantitative structure-activity relationship (QSAR) study on 2-arylsulfonyl-6-substituted benzonitriles revealed that having an NH2 group at a specific position was advantageous for improving the activity of the compound against HIV-1. nih.gov Another study on the toxicity of benzonitriles showed that the nature of the substituent determines the mechanism of toxic action. nih.gov

The Hammett equation is a valuable tool in SRR studies, as it provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. libretexts.org By correlating reaction rates or equilibrium constants with Hammett substituent constants (σ), it is possible to gain insights into the reaction mechanism and the role of substituents. libretexts.org However, the Hammett equation has limitations and may not be applicable to ortho-substituted compounds due to steric effects. libretexts.org

Computational studies, such as density functional theory (DFT) calculations, can also provide valuable insights into structure-reactivity relationships. For instance, a DFT study on the oxidative addition of zerovalent nickel to the C–CN bond of F-substituted benzonitriles showed that ortho-fluoro groups significantly stabilize the oxidative addition products. acs.org

Advanced Research Applications of 5 Chloro 3 Fluoro 2 Methylbenzonitrile

Utility as a Versatile Building Block in Complex Organic Synthesis

5-Chloro-3-fluoro-2-methylbenzonitrile serves as a highly versatile building block in the field of complex organic synthesis. The presence of multiple reactive sites, including the nitrile group and the halogenated aromatic ring, allows for a diverse range of chemical transformations. Chemists can selectively target these functional groups to construct intricate molecular architectures. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The chloro and fluoro substituents can be subjected to nucleophilic aromatic substitution or participate in cross-coupling reactions, enabling the introduction of various other functional moieties. This versatility makes it an attractive starting material for the synthesis of a wide array of organic compounds.

Intermediates in the Development of Targeted Chemical Entities

The structural motifs present in this compound are frequently found in biologically active molecules. This has led to its use as a key intermediate in the development of targeted chemical entities for the pharmaceutical and agrochemical industries.

Precursors for Advanced Pharmaceutical Intermediates

While specific examples of pharmaceuticals derived directly from this compound are not extensively documented in publicly available literature, the utility of structurally similar compounds underscores its potential. For example, the related compound 4-Fluoro-2-methylbenzonitrile is a known intermediate in the synthesis of Trelagliptin succinate, a medication used for the treatment of type II diabetes ossila.comgoogle.com. The synthesis of such complex drug molecules often relies on the availability of highly functionalized building blocks like substituted benzonitriles. The presence of the chloro and fluoro groups in this compound offers additional handles for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates.

Synthetic Intermediates for Agrochemicals

In the agrochemical sector, halogenated and methylated benzonitrile (B105546) derivatives are crucial for the development of modern herbicides and insecticides. The compound 5-Chloro-2-methylbenzonitrile, which shares a similar substitution pattern, is utilized as an intermediate in the synthesis of these agricultural chemicals chemimpex.com. The specific combination of substituents in this compound can impart desired properties to the final agrochemical product, such as enhanced efficacy, target specificity, and favorable environmental degradation profiles.

Applications in Materials Science for Novel Functional Materials

The field of materials science has also recognized the potential of functionalized benzonitriles in the creation of novel materials with advanced properties. A closely related compound, 4-Fluoro-2-methylbenzonitrile, has been successfully employed in the synthesis of emitters for organic light-emitting diodes (OLEDs) with thermally activated delayed fluorescence (TADF) characteristics ossila.com. The incorporation of the fluorinated benzonitrile unit into the molecular structure of the emitter contributes to its thermal stability and electronic properties, leading to highly efficient OLED devices ossila.com. This suggests that this compound could also be a valuable component in the design and synthesis of new polymers, coatings, and liquid crystals with tailored optical and electronic properties.

Table 1: Performance of an OLED Device Fabricated with a TADF Emitter Synthesized from 4-Fluoro-2-methylbenzonitrile

| Parameter | Value |

|---|---|

| Current Efficiency | 34.5 cd/A |

| Power Efficiency | 29.9 lm/W |

| External Quantum Efficiency | 10.8% |

| Initial Decomposition Temperature | 447 °C |

Development of Radiolabeled Analogs for Imaging Research

A particularly advanced application of fluorinated benzonitriles is in the development of radiolabeled compounds for positron emission tomography (PET) imaging. The fluorine atom on the aromatic ring provides a site for the introduction of the positron-emitting isotope fluorine-18 (¹⁸F), which has a convenient half-life of nearly 110 minutes for PET studies mdpi.com.

Research has demonstrated the successful synthesis and ¹⁸F-labeling of benzonitrile derivatives for imaging specific targets in the brain. For instance, [¹⁸F]FPEB (3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile) has been developed as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological disorders nih.gov. Similarly, another fluorinated benzonitrile derivative, 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, has been labeled with ¹⁸F and shown to be a high-affinity radioligand for imaging mGluR5 in the brain nih.gov. These examples highlight the significant potential of this compound as a scaffold for the development of novel ¹⁸F-labeled PET tracers for a variety of biological targets. The presence of the additional chloro and methyl groups could be leveraged to modulate the binding affinity and selectivity of the resulting radioligand.

Environmental Considerations and Fate of Halogenated Benzonitrile Compounds

Environmental Persistence and Biodegradability Studies

Halogenated organic compounds are generally known for their resistance to degradation, and can consequently persist in the environment for extended periods. nih.gov The persistence of these compounds is largely due to the strength of the carbon-halogen bonds, which are not easily broken by sunlight-induced ultraviolet degradation or natural oxidative processes. nih.gov Specifically, the carbon-fluorine bond is one of the strongest in organic chemistry, contributing significantly to the recalcitrance of fluorinated compounds. nih.gov

Microbial degradation is a primary pathway for the breakdown of organic pollutants. mdpi.com However, the removal of halogen substituents is a critical and often rate-limiting step in the biodegradation of halogenated aromatic compounds. nih.gov Microorganisms have evolved various enzymatic pathways to dehalogenate these molecules, which can occur under both aerobic and anaerobic conditions. nih.govresearchgate.net These enzymatic reactions may involve reductive, hydrolytic, or oxygenolytic mechanisms to cleave the carbon-halogen bond. nih.gov

Studies on the biodegradation of the parent compound, benzonitrile (B105546), show that microorganisms can metabolize it. Two primary pathways have been identified:

A two-step pathway involving nitrile hydratase to convert the nitrile to an amide (benzamide), followed by an amidase that produces benzoic acid and ammonia (B1221849). nih.govresearchgate.net

A one-step pathway where a nitrilase enzyme directly hydrolyzes the benzonitrile to benzoic acid and ammonia. nih.govresearchgate.net

The presence of chlorine and fluorine on the benzonitrile ring in 5-Chloro-3-fluoro-2-methylbenzonitrile is expected to increase its resistance to microbial attack compared to the non-halogenated parent compound. The combination of different halogens can further complicate biodegradation, as microorganisms may possess enzymes specific to cleaving certain carbon-halogen bonds but not others.

| Compound Type | Key Degradation Pathway | Influencing Factors | General Persistence |

|---|---|---|---|

| Benzonitriles (unsubstituted) | Microbial degradation via nitrilase or nitrile hydratase/amidase enzymes. nih.gov | Microbial community presence, nutrient availability, pH, temperature. | Moderate |

| Chlorinated Aromatics | Microbial dehalogenation (reductive, hydrolytic, oxygenolytic). nih.gov | Number and position of chlorine atoms, redox potential. | High |

| Fluorinated Aromatics | Specific enzymatic hydrolysis of C-F bond (less common). nih.gov | Strength of the C-F bond, microbial adaptation. | Very High |

Environmental Transport and Dissemination Mechanisms (Air, Water, Soil, Sediment)

Once released into the environment, halogenated benzonitriles can be transported across various media. The specific transport mechanisms depend on the compound's physicochemical properties such as volatility, water solubility, and its tendency to adsorb to organic matter.

Air: Halogenated organic compounds can be volatile, allowing them to vaporize into the atmosphere. nih.gov In the air, they can be transported over long distances from their source. researchgate.net This long-range atmospheric transport is a significant mechanism for the global distribution of persistent organic pollutants. nih.gov

Water: These compounds can enter surface waters through industrial discharge or agricultural runoff. nih.gov Their movement within aquatic systems is governed by water currents and their solubility. Compounds with lower water solubility may persist in specific locations, while more soluble compounds can become dispersed over wider areas. semanticscholar.org They can also leach from contaminated soil into groundwater. semanticscholar.org

Soil and Sediment: Due to their often hydrophobic nature, many halogenated aromatic compounds tend to adsorb to organic carbon in soil and sediment particles. researchgate.netnih.gov This process, known as sorption, can limit their mobility and bioavailability, but also makes soils and sediments long-term reservoirs for these contaminants. researchgate.net Over time, desorption can occur, leading to a slow release back into the water column or soil porewater. The persistence and high partition coefficient of some halogenated organics suggest a high potential for bioconcentration. nih.gov

Broader Context within Per- and Polyfluoroalkyl Substances (PFAS) Environmental Chemistry

While this compound is not a per- or polyfluoroalkyl substance (PFAS) in the strict sense (which typically involves a fully fluorinated carbon chain), its fluorine content places it within the broader discussion of fluorinated organic pollutants. The environmental chemistry of PFAS offers valuable insights into the behavior of compounds containing carbon-fluorine bonds.

The sorption behavior of fluorinated compounds can be complex. While long-chain PFAS are known to sorb strongly to organic matter in soils and sediments, their mobility is also influenced by their ionic state and interactions with mineral surfaces. nih.gov The presence of a fluorine atom can alter a molecule's electronic properties and hydrophobicity, affecting how it partitions between water, soil, and air. For this compound, both the chlorine and fluorine atoms, along with the methyl group, will influence its sorption coefficient (Koc), which dictates its tendency to bind to organic carbon in soil and sediment. Generally, halogenation increases a compound's hydrophobicity, leading to stronger sorption and reduced mobility in groundwater. nih.gov

Methodologies for Environmental Monitoring and Trace Analysis

Detecting and quantifying trace levels of specific organic pollutants like this compound in complex environmental matrices requires sophisticated analytical techniques. The primary methods used for the analysis of halogenated organic compounds are based on chromatography coupled with mass spectrometry. bdarvas.hu

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. bdarvas.hunih.gov After extraction from the sample (e.g., water, soil), the compound is separated from other components in the gas chromatograph before being detected and identified by the mass spectrometer. GC-MS provides high sensitivity and specificity, allowing for the identification of unknown compounds based on their mass spectra. upc.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For compounds that are less volatile or thermally unstable, LC-MS is the method of choice. nih.govnih.gov It is particularly useful for more polar compounds. Tandem mass spectrometry (MS/MS) adds another layer of specificity, reducing matrix interference and improving detection limits, which can be crucial for trace analysis in environmental samples. researchgate.netresearchgate.net

Sample preparation is a critical step before instrumental analysis. Techniques like solid-phase extraction (SPE) are commonly used to extract and pre-concentrate the target analytes from water samples, removing interfering substances and improving the sensitivity of the analysis. bdarvas.hu

| Technique | Applicability | Advantages | Common Sample Types |

|---|---|---|---|

| GC-MS | Volatile and semi-volatile halogenated organics. bdarvas.hu | High resolution, established libraries for identification. upc.edu | Water, Soil, Air, Sediment. nih.gov |

| LC-MS/MS | Polar, non-volatile, and thermally labile compounds. nih.gov | High sensitivity and selectivity, suitable for a wide range of compounds. researchgate.net | Water, Wastewater, Soil. researchgate.net |

| Solid-Phase Extraction (SPE) | Sample clean-up and pre-concentration. bdarvas.hu | Reduces matrix effects, improves detection limits. | Water. bdarvas.hu |

Potential for Environmental Remediation Applications

Remediation of sites contaminated with persistent halogenated organic compounds is a significant environmental challenge. Several technologies are being explored and applied to treat contaminated soil and water.

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to break down contaminants. researchgate.net Bioaugmentation (adding specific microbes) and biostimulation (adding nutrients to encourage native microbes) are two common strategies. For halogenated compounds, a key challenge is finding or engineering microbes with effective dehalogenase enzymes. researchgate.net

Phytoremediation: This low-cost technology uses plants to remove, contain, or degrade contaminants in soil and water. nih.gov Plants can absorb contaminants through their roots (phytoextraction, rhizofiltration) and either store them or break them down. epa.gov The effectiveness of phytoremediation is limited to the root zone and is best for sites with low to moderate contamination. nih.gov

Chemical Oxidation: In situ or ex situ chemical oxidation involves introducing strong oxidizing agents (e.g., permanganate, persulfate, ozone, Fenton's reagent) into the contaminated medium to destroy the organic pollutants. nih.gov This can be a rapid and effective treatment method.

Adsorption: Activated carbon is widely used to adsorb organic contaminants from water. researchgate.net The porous structure of activated carbon provides a large surface area for contaminants to bind to. This is a physical removal process, and the spent carbon must be regenerated or disposed of.

Zero-Valent Iron (ZVI): Nanoscale zero-valent iron (nZVI) has emerged as a highly effective material for in situ remediation. researchgate.net ZVI can act as a reducing agent, promoting the reductive dehalogenation of chlorinated compounds. researchgate.net

The selection of a remediation technology depends on the specific contaminant, its concentration, and the characteristics of the contaminated site. A combination of technologies is often required for effective cleanup.

Future Perspectives and Emerging Research Avenues

Innovations in Green Synthetic Chemistry for 5-Chloro-3-fluoro-2-methylbenzonitrile

The chemical industry is undergoing a paradigm shift towards sustainability, with a strong emphasis on developing environmentally benign synthetic methodologies. happyeconews.com Green chemistry principles are at the forefront of transforming the specialty chemicals sector by encouraging the design of safer products and processes. distil.market For the synthesis of this compound and related aromatic nitriles, several innovative and sustainable strategies are emerging to replace traditional methods, which often rely on harsh conditions and toxic reagents like metal cyanides. nih.gov

Emerging green synthetic routes applicable to aromatic nitriles include:

Biocatalysis : The use of enzymes, such as engineered aldoxime dehydratases (Oxd), offers a highly selective and energy-efficient alternative for nitrile synthesis. nih.gov This approach operates under mild conditions and avoids toxic solvents, significantly reducing the environmental footprint of chemical manufacturing. nih.gov

Electrochemical Synthesis : Electrochemical methods provide a sustainable pathway for producing aromatic nitriles. sciencelink.net Researchers have demonstrated that compounds like toluene can be converted to nitriles using electrochemistry, ammonia (B1221849), and water at room temperature and standard pressure, avoiding the high temperatures and aggressive chemicals of conventional industrial processes. sciencelink.net

Ionic Liquids : Ionic liquids are being investigated as recyclable catalysts and solvents for the synthesis of benzonitriles. rsc.orgresearchgate.net They can play multiple roles as a co-solvent, catalyst, and phase-separation agent, which simplifies the purification process and eliminates the need for metal salt catalysts. researchgate.net

Catalytic Ammoxidation : While a traditional method, advancements in catalysis for the ammoxidation of toluene derivatives are making the process more efficient and selective. nih.govmedcraveonline.com The development of novel catalysts, such as transition metal oxide clusters within zeolite pores, can suppress unwanted side reactions and improve yields under less energy-intensive conditions. medcraveonline.com

These green approaches not only offer environmental benefits but also align with the growing demand for sustainable and economically viable chemical production. sage.com

Advanced Mechanistic Investigations of Novel Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes, improving yields, and controlling selectivity. For a polysubstituted molecule like this compound, investigating the intricate pathways of its formation and reactions is a key research frontier. While specific studies on this compound are limited, general mechanistic principles for nitrile reactions provide a framework for future investigations.

The reactions of nitriles often involve nucleophilic addition to the polarized carbon-nitrogen triple bond. chemistrysteps.com This reactivity is central to conversions like hydrolysis to carboxylic acids, reduction to primary amines, and reaction with organometallic reagents to form ketones. chemistrysteps.comlibretexts.org

Future mechanistic studies could focus on:

Nucleophilic Aromatic Substitution (SNAr) : In the synthesis of derivatives from this compound, the displacement of the fluorine or chlorine atoms by nucleophiles is a probable pathway. Advanced techniques could elucidate the regioselectivity of these substitutions and the influence of the electron-withdrawing nitrile group and the electron-donating methyl group on the reaction rate and outcome.

Radical-Initiated Functionalization : Recent advances have highlighted the functionalization of alkyl nitriles through radical-mediated C-H bond activation. acs.org Investigating such pathways for the methyl group on the benzonitrile (B105546) ring could open up novel routes to complex derivatives.

Electrochemical Reaction Mechanisms : For green electrochemical syntheses, detailed mechanistic studies are needed to understand the electron transfer processes and the nature of the intermediates. For instance, in copper-catalyzed electrochemical C-H amidation, the reaction pathway can differ depending on the substrate's nature and oxidation potential. nih.govrsc.org

Techniques such as kinetic studies, isotopic labeling, in-situ spectroscopy, and computational modeling will be instrumental in mapping the energy landscapes and identifying key intermediates and transition states for reactions involving this compound.

Computational Design and Rational Synthesis of Next-Generation Derivatives

In silico methods are revolutionizing drug discovery and materials science by enabling the computational design of new molecules with tailored properties, thereby minimizing trial-and-error synthesis. nih.gov Computational approaches like molecular docking, molecular dynamics simulations, and quantum chemical calculations can predict the biological activity, physicochemical properties, and reactivity of novel derivatives of this compound before they are synthesized in the lab. nih.govnih.gov

The process of computational design and rational synthesis typically involves:

Target Identification and Pharmacophore Modeling : Identifying a biological target (e.g., an enzyme or receptor) and defining the key structural features (pharmacophore) required for binding. The nitrile group is a valuable pharmacophore in medicinal chemistry, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups. nih.govnih.gov

Virtual Screening and Molecular Docking : A virtual library of derivatives based on the this compound scaffold can be created and computationally "docked" into the active site of a target protein to predict binding affinity. researchgate.net

ADMET Prediction : In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.gov

Guided Synthesis : The most promising candidates identified through computational analysis are then targeted for rational synthesis, making the discovery process more efficient and resource-friendly.

This computational-driven approach allows for the strategic modification of the this compound core to enhance desired properties, whether for developing new pharmaceuticals, agrochemicals, or advanced materials. nbinno.com

Exploration of Unconventional Applications in Interdisciplinary Research

The unique combination of functional groups in this compound—a nitrile, a chlorine atom, a fluorine atom, and a methyl group—on an aromatic ring makes it a candidate for exploration in diverse and unconventional research areas beyond its role as a synthetic intermediate.

Potential interdisciplinary applications include:

Medicinal Chemistry : The benzonitrile moiety is present in numerous approved drugs, where it contributes to target binding and metabolic stability. nih.govresearchgate.net The specific substitution pattern of this compound could be exploited to develop inhibitors for enzymes like aromatase in cancer therapy or as scaffolds for new antiviral or antibacterial agents. nih.gov

Materials Science : Aromatic nitriles are used in the synthesis of high-performance polymers, resins, and dyes. medcraveonline.commdpi.com The polarity and rigidity imparted by the nitrile and halogen groups could make derivatives of this compound suitable for applications in liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials. nih.gov

Agrochemicals : Substituted benzonitriles are a well-established class of herbicides and pesticides. medcraveonline.com The specific halogen and methyl substitutions could be tuned to develop new agrochemicals with high efficacy and specific modes of action.

Supramolecular Chemistry : The nitrile group can participate in non-covalent interactions, making it a useful component in designing host-guest systems. nih.gov Research has shown that supramolecular macrocycles can precisely recognize benzonitrile derivatives, opening avenues for creating molecular sensors or controlled-release systems. nih.gov

Exploring these applications requires collaboration between synthetic chemists, biologists, materials scientists, and physicists to fully leverage the potential of this versatile chemical scaffold.

Strategies for Sustainable Chemical Manufacturing and Environmental Impact Mitigation

Ensuring the long-term viability of chemical manufacturing requires a holistic approach to sustainability that encompasses the entire product lifecycle. sage.com For specialty chemicals like this compound, this involves implementing strategies that minimize environmental impact, conserve resources, and ensure operational safety.

Key strategies for sustainable manufacturing include:

Process Optimization and Energy Efficiency : Manufacturing processes for specialty chemicals are often energy-intensive. distil.market Adopting techniques like advanced process control, real-time data analytics, and heat recovery systems can significantly reduce energy consumption and lower the carbon footprint. happyeconews.comdistil.market

Waste Minimization and Circular Economy : Green chemistry principles, such as atom economy, aim to maximize the incorporation of starting materials into the final product, thus minimizing waste. reachemchemicals.com Developing processes that utilize renewable feedstocks, such as bio-based chemicals derived from agricultural waste, can reduce dependence on fossil fuels and support a circular economy. distil.market

Management of Hazardous Substances : The synthesis of halogenated compounds requires careful management of raw materials and waste streams to prevent environmental contamination. nih.gov This includes using less toxic reagents, replacing hazardous organic solvents with greener alternatives like water or supercritical CO2, and implementing robust waste treatment protocols. reachemchemicals.com

Supply Chain Collaboration : Building a sustainable manufacturing strategy involves collaboration across the entire supply chain, from raw material suppliers to end-users. sage.com This ensures that sustainability is considered at every stage, from sourcing to product development and disposal. sage.com

By integrating these strategies, the chemical industry can move towards a more sustainable model for producing valuable compounds like this compound, balancing economic growth with environmental responsibility. distil.market

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-3-fluoro-2-methylbenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves halogenation and cyanation of substituted toluene derivatives. For example, chlorination of 3-fluoro-2-methylbenzonitrile using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) can achieve selective substitution . Alternatively, Suzuki-Miyaura coupling with boronic esters may introduce substituents while preserving the nitrile group . Reaction monitoring via GC-MS is critical to optimize stoichiometry and minimize side products like dihalogenated byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : ¹⁹F NMR distinguishes fluorine environments, while ¹³C NMR identifies nitrile carbon shifts (~110–120 ppm) .

- HPLC : Use reverse-phase columns (C18) with UV detection at 210–230 nm for quantifying impurities .

- Elemental Analysis : Confirm Cl/F ratios to validate stoichiometry .

Q. What are the key safety considerations for handling this compound in the lab?

- Methodological Answer : The compound is classified as toxic (Category III) and requires cold storage (0–6°C) to prevent decomposition . Use fume hoods for synthesis and wear nitrile gloves. Spills should be neutralized with sodium bicarbonate and disposed via halogenated waste protocols .

Advanced Research Questions

Q. How do electronic effects of the chloro, fluoro, and methyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and F groups meta to the nitrile reduce electron density at the aromatic ring, slowing electrophilic substitution but enhancing stability in Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination). The methyl group ortho to the nitrile sterically hinders π-orbital alignment, requiring bulky ligands (e.g., XPhos) to improve catalytic efficiency . Computational DFT studies (e.g., Gaussian) can model frontier molecular orbitals to predict regioselectivity .

Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use DSC (Differential Scanning Calorimetry) to identify polymorphs and TGA to detect solvent traces . For solubility, test in aprotic solvents (e.g., DMF, DMSO) under inert atmospheres to avoid hydrolysis of the nitrile group .

Q. How can researchers design derivatives of this compound to enhance bioactivity while maintaining stability?

- Methodological Answer : Introduce electron-donating groups (e.g., methoxy) para to the nitrile to modulate LogP values and improve membrane permeability. Fluorine’s metabolic stability can be leveraged by replacing Cl with CF₃ for prolonged half-life . Stability assays (e.g., pH 7.4 buffer at 37°C for 24h) should precede in vitro testing .

Q. What analytical challenges arise in detecting trace byproducts during scale-up synthesis, and how are they addressed?

- Methodological Answer : Byproducts like 3,5-dichloro isomers or hydrolyzed amides may form during scale-up. High-resolution LC-MS/MS with MRM (Multiple Reaction Monitoring) enhances sensitivity for trace detection. Column chromatography with gradient elution (hexane:EtOAc) isolates minor impurities for structural confirmation via HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.